molecular formula C19H25N5O3S B2387653 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine CAS No. 899994-81-1

6-(4-(phenylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine

Cat. No.: B2387653
CAS No.: 899994-81-1
M. Wt: 403.5
InChI Key: DGQOWCIMTTVVQU-UHFFFAOYSA-N
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Description

6-(4-(Phenylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine is a synthetically designed small molecule that incorporates a pyridazine core, a phenylsulfonyl piperazine, and a tetrahydrofuran-methylamine moiety. This specific architecture is highly relevant in modern medicinal chemistry, particularly in the development of targeted protein inhibitors . The piperazine ring, especially when decorated with substituents like a phenylsulfonyl group, is a prevalent and privileged structure in FDA-approved pharmaceuticals and bioactive compounds, often used to fine-tune properties like solubility and metabolic stability or to act as a key scaffold for positioning pharmacophoric groups . Similarly, the pyridazin-3-amine scaffold is a recognized pharmacophore in chemical biology and drug discovery research . Compounds featuring these structural elements are frequently investigated for their potential to modulate enzyme activity, particularly kinases and phosphatases, which are critical targets in oncology and other therapeutic areas . For instance, analogous compounds with piperazine and pyridazine components have been explored as inhibitors of SHP2 and PI3K-alpha , signaling proteins often dysregulated in advanced solid tumors and leukemias. The presence of the (tetrahydrofuran-2-yl)methyl group introduces a stereochemical center and ether functionality, which can influence the molecule's conformation and binding affinity. This product is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to investigate its specific mechanism of action and full pharmacological profile.

Properties

IUPAC Name

6-[4-(benzenesulfonyl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c25-28(26,17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-9-8-18(21-22-19)20-15-16-5-4-14-27-16/h1-3,6-9,16H,4-5,10-15H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQOWCIMTTVVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(phenylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of this compound involves the reaction of piperazine derivatives with various substituents. For example, a general synthetic route includes combining 4-substituted aryl sulfonyl chlorides with piperazine in tetrahydrofuran (THF) under controlled conditions. The resultant products are further modified to introduce the pyridazinamine moiety, enhancing their biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds related to this compound. For instance, a series of 4-substituted phenylsulfonyl piperazines were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung Cancer)15.2Induction of Apoptosis
1-(4-(phenylsulfonyl)piperazin-1-yl)-2-(tetrazole)MCF7 (Breast Cancer)12.8Cell Cycle Arrest

The proposed mechanism for the antiproliferative activity of these compounds involves the induction of apoptosis and disruption of cell cycle progression. Studies suggest that they may interact with specific cellular targets, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

  • Study on Piperazine Derivatives : A study investigated various piperazine derivatives' effects on human acetylcholinesterase inhibition. The findings indicated that certain derivatives could effectively bind to key active sites, thus demonstrating potential therapeutic benefits beyond anticancer activities .
  • Antichlamydial Activity : Another study focused on the antichlamydial properties of piperazine-based compounds, revealing that modifications in the phenyl group significantly enhanced activity against Chlamydia spp., suggesting broader antimicrobial potential for structurally related compounds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound
6-(4-(Phenylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine
Estimated: C₁₉H₂₅N₅O₄S ~455.5 (calculated) Phenylsulfonyl-piperazine, tetrahydrofuran-methylamine Likely improved lipophilicity vs. nitro analogs; potential for hydrogen bonding via sulfonyl group .
6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine
()
C₁₅H₁₉N₅ 269.35 Piperazine, p-tolyl Lacks sulfonyl and tetrahydrofuran groups; simpler structure with lower molecular weight. Limited solubility due to absence of polar groups .
N-[(Tetrahydrofuran-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine
()
C₂₃H₃₁N₅O₅ 457.52 Trimethoxybenzoyl-piperazine, tetrahydrofuran-methylamine Electron-rich benzoyl group may enhance π-π stacking; higher molecular weight impacts pharmacokinetics .
6-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]-N-[(tetrahydrofuran-2-yl)methyl]pyridazin-3-amine
()
C₁₉H₂₄N₆O₅S 448.50 Nitrobenzenesulfonyl-piperazine, tetrahydrofuran-methylamine Nitro group increases electron-withdrawing effects, potentially altering binding affinity vs. phenylsulfonyl .
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine
()
C₉H₁₂ClN₃O 213.66 Chloro, tetrahydrofuran-methylamine Minimal steric bulk; chloro substituent may limit interaction with hydrophobic targets .

Structure-Activity Relationship (SAR) Trends

Piperazine Substituents: Phenylsulfonyl vs. Trimethoxybenzoyl (): This substituent introduces methoxy groups that may enhance binding to aromatic residues in enzyme active sites .

Pyridazine Modifications :

  • Replacing the piperazine-sulfonyl group (target compound) with a chloro substituent () eliminates the piperazine’s capacity for secondary interactions, drastically altering bioactivity .

Tetrahydrofuran-Methylamine Group :

  • Present in the target compound and analogs (), this group improves solubility compared to purely aromatic amines. Its stereochemistry (e.g., R-configuration in ) may influence chiral recognition in biological systems .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine-sulfonyl moiety in this compound?

  • Methodological Answer : The piperazine-sulfonyl group can be synthesized via nucleophilic substitution reactions. For example, coupling a sulfonyl chloride derivative (e.g., phenylsulfonyl chloride) with a piperazine precursor under basic conditions (e.g., cesium carbonate in DMSO at 35°C) has been reported for analogous structures . Purification often involves liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography with gradients of ethyl acetate/hexane . Optimization of reaction time and temperature is critical to avoid side products like over-sulfonated derivatives.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., tetrahydrofuran methylene protons at δ ~3.7–4.0 ppm and pyridazine aromatic protons at δ ~7.5–8.5 ppm) . High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (e.g., m/z calculated for C₂₀H₂₆N₆O₃S: 454.18). For conformational analysis, X-ray crystallography (e.g., space group P2₁2₁2₁, unit cell parameters a=15.479 Å, b=7.1217 Å) can resolve dihedral angles between heterocyclic rings .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer : HPLC with UV detection (λ=254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (25°C–40°C) should monitor degradation products via LC-MS . For hygroscopic samples, Karl Fischer titration ensures water content <0.5% .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for sulfonylation reactions, identifying energy barriers for competing pathways . Reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops can narrow optimal conditions (e.g., solvent polarity, catalyst loading) . For example, copper(I) bromide in DMSO reduces activation energy for coupling reactions by 15–20 kJ/mol compared to other catalysts .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using IC₅₀ determination with triplicate measurements and positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate findings via orthogonal assays:

  • Enzyme inhibition : Fluorescence polarization for kinase binding affinity (Kd).
  • Cellular uptake : Confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .
    A 2024 study resolved conflicting IC₅₀ values (2–10 μM) by identifying off-target interactions via proteome-wide profiling .

Q. What approaches are used to analyze structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Design a library of analogs with systematic substitutions:

  • Piperazine ring : Replace phenylsulfonyl with methylsulfonyl or acetyl groups.
  • Tetrahydrofuran : Test stereoisomers (R vs. S) for hydrogen-bonding effects .
    Biological data (e.g., IC₅₀, logP) are modeled using 3D-QSAR (Comparative Molecular Field Analysis) or machine learning (Random Forest regression) to identify critical pharmacophores. For example, a 2025 study found that electron-withdrawing groups on the phenylsulfonyl moiety enhance kinase inhibition by 3–5 fold .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Slow vapor diffusion with mixed solvents (e.g., dichloromethane/methanol, 2:1 v/v) promotes nucleation. For stubborn cases, use seeding or cocrystallization agents (e.g., tartaric acid). Synchrotron radiation (λ=0.7–1.0 Å) improves resolution for low-symmetry crystals. A 2025 study achieved a Flack parameter of 0.05(8) for absolute configuration determination using Cu Kα radiation .

Data Contradiction Analysis

Q. Why do solubility measurements vary significantly in literature?

  • Methodological Answer : Discrepancies arise from solvent choice (e.g., DMSO vs. PBS) and equilibration time. Use shake-flask method with UV quantification at saturation (24–48 hr equilibration). For PBS (pH 7.4), add 0.5% Tween-80 to mimic physiological conditions. A 2023 study reported solubility of 12 μM in PBS vs. 450 μM in DMSO, highlighting formulation challenges .

Q. How to interpret conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Methodological Answer : Normalize data to ATP-based viability assays (e.g., CellTiter-Glo) and exclude compounds with >20% necrosis (LDH release). Cross-check with apoptosis markers (caspase-3 activation). A 2024 study attributed false positives in MTT assays to tetrazolium reduction by mitochondrial enzymes in normal fibroblasts .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point104–107°C (decomp.)Differential Scanning Calorimetry
logP (Octanol/Water)2.8 ± 0.3Shake-Flask HPLC
IC₅₀ (Kinase X)3.2 μMFluorescence Polarization
Crystallographic R-factor0.041X-ray (Bruker D8 APEXII)

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